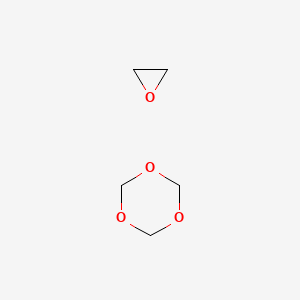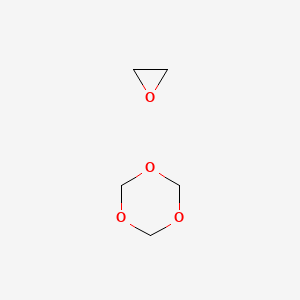![molecular formula C14H9F5O3S B13398809 [difluoro-(2,3,4-trifluorophenyl)methyl] 4-methylbenzenesulfonate](/img/structure/B13398809.png)
[difluoro-(2,3,4-trifluorophenyl)methyl] 4-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[difluoro-(2,3,4-trifluorophenyl)methyl] 4-methylbenzenesulfonate is a complex organic compound characterized by the presence of multiple fluorine atoms
準備方法
The synthesis of [difluoro-(2,3,4-trifluorophenyl)methyl] 4-methylbenzenesulfonate typically involves multiple steps. One common method includes the reaction of 2,3,4-trifluorophenylmethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and cost-effectiveness.
化学反応の分析
[difluoro-(2,3,4-trifluorophenyl)methyl] 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include strong acids, bases, and nucleophiles such as sodium hydroxide, hydrochloric acid, and various amines. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
[difluoro-(2,3,4-trifluorophenyl)methyl] 4-methylbenzenesulfonate has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
作用機序
The mechanism of action of [difluoro-(2,3,4-trifluorophenyl)methyl] 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its ability to form strong bonds with biological molecules, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
類似化合物との比較
[difluoro-(2,3,4-trifluorophenyl)methyl] 4-methylbenzenesulfonate can be compared with other fluorinated compounds such as:
2,3,4-Trifluorophenylmethanol: Similar in structure but lacks the sulfonate group, leading to different reactivity and applications.
4-Methylbenzenesulfonyl Chloride: Used as a reagent in the synthesis of the compound, it has different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of fluorine atoms and the sulfonate group, which imparts distinct chemical properties and reactivity.
特性
分子式 |
C14H9F5O3S |
|---|---|
分子量 |
352.28 g/mol |
IUPAC名 |
[difluoro-(2,3,4-trifluorophenyl)methyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H9F5O3S/c1-8-2-4-9(5-3-8)23(20,21)22-14(18,19)10-6-7-11(15)13(17)12(10)16/h2-7H,1H3 |
InChIキー |
WSEMIVOFHJQMSI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C2=C(C(=C(C=C2)F)F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~4~-[3,3-Dimethyl-1-(methylamino)-1-oxobutan-2-yl]-N~1~,2-dihydroxy-3-(2-methylpropyl)butanediamide](/img/structure/B13398732.png)
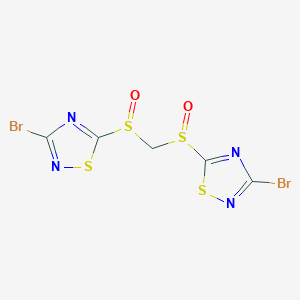
![N-[1,3-dihydroxy-1-(2-tridecylcyclopropen-1-yl)propan-2-yl]octanamide](/img/structure/B13398734.png)
![1-[(Tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B13398747.png)
![4-O-(4,4-dimethyl-2-oxopyrrolidin-3-yl) 1-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] but-2-enedioate;4-O-(2,5-dioxopyrrolidin-3-yl) 1-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(2-oxoimidazolidin-4-yl)methyl] but-2-enedioate;1-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 4-O-(2-oxopyrrolidin-3-yl) but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(2-oxopyrrolidin-3-yl)methyl] but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(5-oxopyrrolidin-2-yl)methyl] but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(5-oxopyrrolidin-3-yl)methyl] but-2-enedioate](/img/structure/B13398754.png)
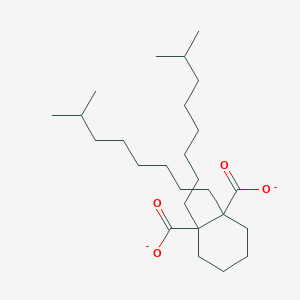
![[(5S,8R,9S,10S,13S,14S,17S)-1,10,13-trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate](/img/structure/B13398762.png)
![6-Bromo-2-(4-bromophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13398763.png)
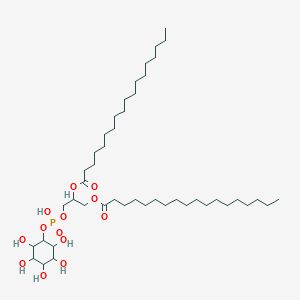
![6-[6-[3,3-Dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride](/img/structure/B13398781.png)

